![molecular formula C16H11BrN2O3 B2817127 3-(2-Bromobenzamido)benzofuran-2-carboxamide CAS No. 898373-24-5](/img/structure/B2817127.png)
3-(2-Bromobenzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(2-Bromobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is ubiquitous in nature and is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It has been found in many drugs due to its versatility and unique physicochemical properties .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process allows for the creation of a wide range of elaborate benzofuran-2-carboxamides . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The molecular formula of “3-Aminobenzofuran-2-carboxamide” is C9H8N2O2 . It has an average mass of 176.172 Da and a monoisotopic mass of 176.058578 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Aminobenzofuran-2-carboxamide” include a molecular formula of C9H8N2O2, an average mass of 176.172 Da, and a monoisotopic mass of 176.058578 Da .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “3-(2-Bromobenzamido)benzofuran-2-carboxamide”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .
Anti-tumor Activity
Benzofuran compounds, which include “3-(2-Bromobenzamido)benzofuran-2-carboxamide”, have shown strong anti-tumor activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Anti-oxidative Activity
Benzofuran derivatives have also been found to have anti-oxidative properties . This makes them useful in combating oxidative stress, which is linked to various diseases including cancer, neurodegenerative diseases, and cardiovascular diseases .
Anti-viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Antiproliferative Activity
Some benzofuran derivatives have shown significant antiproliferative activity . For instance, the derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide has emerged as a promising candidate due to its significant antiproliferative activity .
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
The same derivative mentioned above has also shown selective inhibition of HIF-1 . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, and its inhibition can be beneficial in the treatment of cancer .
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . The high efficiency and modularity of the synthetic strategy used for benzofuran derivatives make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDONRGKBVQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzamido)benzofuran-2-carboxamide |
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